6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a hydrazinyl group, which is known for its reactivity and biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science.
The compound is synthesized from readily available starting materials, including 4-methylphenylamine, pyridine-3-carboxylic acid, and hydrazine hydrate. The synthesis process typically involves several steps, including coupling reactions and hydrazinylation, which are well-documented in the literature.
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide can be classified as:
The synthesis of 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide typically follows these steps:
The reaction conditions typically involve:
The molecular structure of 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide can be represented by its molecular formula and its IUPAC name. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide |
| InChI Key | GTYCKEWMQBFGNA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)NN |
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve catalysts, temperature adjustments, and solvent choices.
The mechanism of action for 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide involves:
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide has several scientific uses:
This compound exemplifies the intersection of organic synthesis and biological activity, making it an important subject for ongoing research in various scientific fields.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: